Lipophilicity Gain vs. Non-Fluorinated Parent
Fluorination at the pyridine 4-position increases computed lipophilicity relative to the non-fluorinated parent scaffold. The target compound 2-(4-fluoropyridin-3-yl)propan-2-ol has a predicted logP of 1.4481, compared with 1.3090 for the non-fluorinated analog 2-(pyridin-3-yl)propan-2-ol (CAS 15031-77-3), representing a ΔlogP of +0.1391 (approximately +10.6% increase) . Notably, all four fluorinated regioisomers (2-, 4-, 5-, and 6-fluoro) share the identical predicted logP value of 1.4481, indicating that lipophilicity alone does not distinguish among fluorinated congeners; differentiation must rely on electronic and steric parameters .
| Evidence Dimension | Computed octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 1.4481 (XLogP3 predicted) |
| Comparator Or Baseline | 2-(Pyridin-3-yl)propan-2-ol: logP = 1.3090; All fluorinated regioisomers: logP = 1.4481 |
| Quantified Difference | ΔlogP = +0.1391 (+10.6%) vs. non-fluorinated parent; ΔlogP = 0 among fluorinated regioisomers |
| Conditions | Computed using XLogP3 algorithm; values sourced from chemsrc.com and chemicalbook.com databases |
Why This Matters
The +0.14 logP increase translates to approximately 1.4× greater partitioning into organic phase, which can measurably impact membrane permeability and metabolic clearance when this scaffold is incorporated into lead compounds—procurement of the 4-fluoro isomer ensures this lipophilicity advantage without the altered electronic character of alternative regioisomers.
